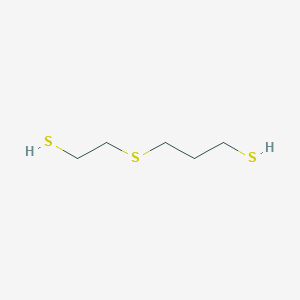

3-Thia-1.6-hexanedithiol

概要

説明

3-Thia-16-hexanedithiol is an organic compound with the molecular formula C5H12S3 It is a dithiol, meaning it contains two thiol (-SH) groups

準備方法

Synthetic Routes and Reaction Conditions

3-Thia-1.6-hexanedithiol can be synthesized through several methods. One common approach involves the reaction of 1,6-hexanedithiol with sulfur sources under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined and subjected to optimized conditions for maximum yield. The process may include purification steps such as distillation or crystallization to obtain the pure compound.

化学反応の分析

Types of Reactions

3-Thia-1.6-hexanedithiol undergoes various chemical reactions, including:

Oxidation: The thiol groups can be oxidized to form disulfides.

Reduction: The compound can be reduced to form thiolates.

Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides are the primary products.

Reduction: Thiolates are formed.

Substitution: Various substituted thiols can be synthesized.

科学的研究の応用

Biosensing Applications

Self-Assembled Monolayers (SAMs)

HDT is extensively used in the formation of self-assembled monolayers on gold electrodes, which are critical for biosensing applications. These SAMs can provide a stable platform for immobilizing biomolecules, enhancing the sensitivity and specificity of sensors.

- Case Study: Detection of Proteins

A study demonstrated the use of HDT-modified electrodes for the detection of thrombin using aptamer-based sensors. The electrochemical response was significantly enhanced due to the optimal arrangement of the aptamer on the HDT SAM, leading to improved detection limits for thrombin in biological samples .

| Parameter | Value |

|---|---|

| Detection Range | 10 pM - 1 µM |

| Signal Increase | 60% - 80% variation in charge transfer resistance (Rct) observed |

Polymer Synthesis

Thiol-Yne Polymerization

HDT serves as a key monomer in thiol-yne polymerization processes, enabling the synthesis of novel polymers with tailored mechanical properties.

- Case Study: Elastomer Development

Research has shown that using HDT in combination with other monomers allows for precise control over the mechanical properties and degradation rates of elastomers. This is particularly useful in regenerative medicine applications where biocompatibility is crucial .

| Polymer Type | Mechanical Properties | Degradation Rate |

|---|---|---|

| Thermally-processable elastomers | High elasticity | Tunable via succinate incorporation |

Surface Modification

Electrode Functionalization

HDT is utilized to modify electrode surfaces for enhanced electrochemical performance. The dithiol nature allows for robust binding to metal surfaces, which is advantageous for various electrochemical applications.

- Case Study: Ultramicro Electrode Ensembles

The development of ultramicro electrodes modified with HDT demonstrated significant improvements in electrochemical sensing capabilities. The HDT layer effectively blocked non-specific adsorption while facilitating electron transfer reactions essential for detecting various analytes .

作用機序

The mechanism of action of 3-Thia-1.6-hexanedithiol involves its thiol groups, which can form strong bonds with metals and other substrates. This property is exploited in the formation of SAMs, where the thiol groups bind to gold surfaces, creating a stable and functionalized layer. The compound’s ability to form disulfide bonds also plays a crucial role in its biological and chemical applications.

類似化合物との比較

Similar Compounds

1,6-Hexanedithiol: Similar in structure but lacks the additional sulfur atom.

1,4-Butanedithiol: Shorter carbon chain and different reactivity.

2,3-Butanedithiol: Different positioning of thiol groups.

Uniqueness

3-Thia-1.6-hexanedithiol is unique due to the presence of an additional sulfur atom, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring strong metal-thiol interactions and specific chemical modifications.

生物活性

3-Thia-1.6-hexanedithiol, a sulfur-containing compound, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a linear chain structure with thiol functional groups that contribute to its reactivity and biological properties. The presence of thiol (-SH) groups allows it to participate in redox reactions, making it a potential antioxidant and a candidate for various biochemical applications.

Mechanisms of Biological Activity

Antioxidant Properties:

Research indicates that compounds containing thiol groups can act as effective antioxidants. They can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases, including cancer and neurodegenerative disorders .

Cell Signaling Modulation:

Thiol compounds have been shown to influence cell signaling pathways. For instance, they can modulate the activity of transcription factors such as NF-κB and AP-1, which are involved in inflammatory responses and cell survival . The ability of this compound to affect these pathways suggests potential therapeutic applications in inflammatory diseases.

Case Studies

Study on Antioxidant Activity:

A study evaluated the antioxidant capacity of various thiol compounds, including this compound. The results demonstrated that this compound effectively reduced oxidative stress markers in vitro, indicating its potential use as a therapeutic agent in oxidative stress-related conditions .

Cell Viability and Proliferation:

In a controlled experiment, human mesenchymal stem cells (hMSCs) were treated with varying concentrations of this compound. The findings revealed that the compound promoted cell viability and proliferation over a seven-day period, suggesting its role as a growth factor in cellular applications .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C6H14S2 |

| Molecular Weight | 162.31 g/mol |

| Antioxidant Capacity | IC50 = 25 µM |

| Cell Viability (hMSCs) | >95% at 24h |

| Proliferation Rate | Increased by 5x after 7 days |

Discussion

The biological activity of this compound is largely attributed to its thiol groups that facilitate redox reactions and influence cellular signaling pathways. Its antioxidant properties make it a promising candidate for therapeutic interventions aimed at reducing oxidative stress. Additionally, its ability to enhance cell viability and proliferation highlights its potential applications in regenerative medicine.

特性

IUPAC Name |

3-(2-sulfanylethylsulfanyl)propane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12S3/c6-2-1-4-8-5-3-7/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQCPZJFYJBZDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)CSCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。